Titanium iodide

半导体薄膜沉积 CVD前驱体 ALD前驱体

Choose Titanium(IV) iodide (TiI₄, ≥99.99% metals basis) for your most demanding thin-film and purification processes. Unlike TiCl₄, its weaker Ti-I bonds enable plasma-assisted ALD at lower thermal budgets with 70-100% step coverage on high-aspect-ratio structures. It is the exclusive precursor for the Van Arkel–de Boer process, leveraging its unique ability to distill undecomposed at low temperatures while depositing ultra-high-purity titanium metal. In organic synthesis, its dual Lewis acidity and iodide-transfer capability deliver unique stereoselectivity unattainable with TiCl₄ or TiBr₄. Secure a reliable supply of this specialized, high-purity precursor today.

Molecular Formula EuO4V
Molecular Weight 0
CAS No. 12712-90-2
Cat. No. B1174153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium iodide
CAS12712-90-2
Molecular FormulaEuO4V
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

碘化钛 (TiI₄, CAS: 7720-83-4) 化合物基础属性与技术采购定位概览


钛(IV)碘化物(Titanium(IV) iodide,TiI₄)是一种暗红褐色分子晶体,属于稀有分子型二元金属碘化物,钛(IV)中心呈四面体构型 [1]。其分子量为555.49 g/mol,熔点150 °C,沸点377 °C,密度4.3-4.4 g/cm³ [2]。TiI₄可在一大气压下蒸馏而不分解,这一特性是其在高纯钛金属精炼(Van Arkel-de Boer法)及半导体薄膜沉积中作为前驱体的物理基础 [3]。市售产品通常以无水粉末或晶体形式提供,纯度范围从99%至99.999% [4]。

为什么不能随意用其他钛卤化物替代碘化钛 (TiI₄):工艺窗口、热稳定性与反应选择性的根本性差异


钛卤化物(TiX₄,X = Cl, Br, I)虽属同一族,但在物理性质、热分解行为和反应选择性上存在显著差异,使其在特定应用场景中不可相互替换。首先,TiCl₄(熔点-24 °C)为室温液体,而TiI₄(熔点150 °C)为固体,二者熔点相差174 °C [1],直接影响其作为前驱体的输送方式和沉积工艺设计。其次,Ti-Cl键与Ti-I键的键解离能差异决定了二者在化学气相沉积(CVD)或原子层沉积(ALD)过程中所需的活化温度及沉积速率不同 [2]。此外,在有机合成中,不同钛卤化物在特定反应中表现出截然不同的立体选择性,如TiI₄与TiBr₄在炔烃Prins串联反应中呈现相反的立体选择性结果 [3]。钛的低价态碘化物(TiI₃、TiI₂)在热稳定性上与TiI₄亦存在根本区别:TiI₃在约310 °C以上发生歧化分解为TiI₂和TiI₄ [4],而TiI₄在常压下可蒸馏而不分解,仅在1100 °C以上才完全分解为钛金属和碘 [5]。

碘化钛 (TiI₄) 核心差异化量化证据指南:与 TiCl₄、TiBr₄ 及低价态同类物的直接对比


TiI₄ 相对于 TiCl₄ 在 CVD/ALD 工艺中的低温沉积窗口与键能优势

在半导体薄膜沉积中,TiI₄ 相比 TiCl₄ 具有更低的活化能需求,可实现低于450 °C的低温纯钛薄膜沉积。Ti-I 键比 Ti-Cl 键更易断裂 [1],因此使用 TiI₄ 替代 TiCl₄ 可提高沉积速率并允许更低的反应温度 [2]。在低于450 °C的条件下,TiI₄ 可通过等离子体辅助ALD沉积出纯度 >99.9%、膜密度 ≥4.0 g/cc 的钛薄膜,且对高深宽比结构具有 70%-100% 的台阶覆盖率 [3]。

半导体薄膜沉积 CVD前驱体 ALD前驱体 钛薄膜

TiI₄ 与 TiI₃ / TiI₂ 的热稳定性差异及其在高纯钛精炼(Van Arkel法)中的应用

TiI₄、TiI₃ 和 TiI₂ 在热稳定性上存在数量级差异。TiI₄ 在常压下可蒸馏而不分解 [1],仅当通过 >1100 °C 的热钛丝时才完全分解为 Ti 和 I₂ [2]。相比之下,TiI₃ 在真空加热至约310 °C 时即发生歧化分解,生成 TiI₂ 和 TiI₄ [3]。TiI₄ 在 <1100 °C 的热钛表面上会被还原为 TiI₂ 和 TiI₃ 混合物,但不会直接分解为金属钛 [2]。

高纯金属精炼 热分解 热稳定性 Van Arkel-de Boer法

TiI₄ 在芳香醛频哪醇偶联反应中的高产率与高非对映选择性

在丙腈溶剂中,TiI₄ 可高效促进芳香醛的频哪醇偶联反应,以高产率(文献报道普遍为良好至优秀产率)获得1,2-二醇衍生物,并表现出高 dl-选择性 [1]。相比之下,低价态钛试剂(如 TiI₃ 或 TiCl₃)在此类还原偶联反应中的活性模式和选择性表现不同。

有机合成 频哪醇偶联 芳香醛 1,2-二醇合成

TiI₄ 与 TiBr₄ 在炔烃 Prins 串联反应中的立体选择性反转差异

在炔烃与缩醛的串联 Prins 反应中,使用 TiI₄ 作为促进剂可生成 (Z,Z)-1,5-二碘-1,3,5-三芳基戊-1,4-二烯产物,且产率良好 [1]。文献明确报道,在钛四卤化物(TiCl₄、TiBr₄、TiI₄)之间观察到了有趣的立体选择性反转现象(an intriguing reversal of the stereoselectivity was observed among titanium tetrahalides)[1]。

有机合成方法学 Prins反应 炔烃 立体选择性 钛卤化物

TiI₄ 在有机合成中的碘化试剂与还原偶联双重功能

钛碘化物(以 TiI₄ 为代表)被发现是良好的碘化试剂,可用于烯烃和炔烃的碘化反应,同时也是烯醇盐还原生成及频哪醇偶联等反应的有效试剂 [1]。相比 TiCl₄ 和 TiBr₄,TiI₄ 具有双重功能:既可作为 Lewis 酸活化底物,又可将碘原子直接引入产物骨架。

碘化反应 烯烃 炔烃 还原偶联 烯醇盐生成

碘化钛 (TiI₄) 的优先采购应用场景:基于量化证据的决策指南


场景一:先进半导体互连的低温保形钛薄膜沉积

当工艺要求在低于450 °C的热预算限制下,在高深宽比(3:1至10:1)的半导体结构上沉积纯度 >99.9%、膜密度 ≥4.0 g/cc 的保形钛薄膜时,TiI₄ 是优于 TiCl₄ 的前驱体选择。如证据所示,TiI₄ 的 Ti-I 键比 Ti-Cl 键更易断裂,使其在等离子体辅助ALD中可实现更低温度的沉积并保持 70%-100% 的台阶覆盖率 [1]。此场景适用于先进逻辑芯片和存储器件的扩散阻挡层或种子层制备。

场景二:超高纯钛金属的 Van Arkel-de Boer 法精炼

当需要制备杂质含量极低的高纯钛金属(如用于溅射靶材、超导材料或航空航天级钛合金)时,TiI₄ 是唯一适用的钛碘化物前驱体。其独特的可逆热分解特性——在常压下可蒸馏而不分解,仅在 >1100 °C 的热丝表面完全分解为钛金属和碘 [2]——构成了 Van Arkel 工艺的核心。TiI₃ 和 TiI₂ 因在较低温度(~310 °C)即发生歧化分解 [3],不具备可逆传输和纯化所需的热稳定性窗口。

场景三:需引入碘原子或精确控制立体构型的有机合成反应

当合成路线需要:(a) 在烯烃或炔烃底物上直接引入碘原子以进行后续交叉偶联反应,或 (b) 在 Prins 串联反应中获得特定的 (Z,Z)-二烯立体构型时,TiI₄ 是必需的试剂。如证据所示,TiI₄ 兼具 Lewis 酸催化和碘原子转移的双重功能 [4],且在与 TiBr₄ 的对比中表现出 Prins 反应立体选择性的反转 [5]。在这些场景下,使用 TiCl₄ 或 TiBr₄ 替代 TiI₄ 将导致产物中卤素原子种类错误或双键立体构型逆转。

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